N-(2,6-difluorobenzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
Benzo[c][1,2,5]thiadiazole (BTD) is recognized to possess potent pharmacological activities including anticancer potential . It is one of the most widely used acceptor heterocycles in producing donor-acceptor materials for organic electronics .
Molecular Structure Analysis
The benzo[c][1,2,5]thiadiazole motif has been extensively researched for use in photovoltaics or as fluorescent sensors . According to quantum-mechanical calculations, benzo[d][1,2,3]thiadiazole (isoBTD) has higher values of E LUMO and energy band gap (Eg), which indicates high electron conductivity, occurring due to the high stability of the molecule in the excited state .
Physical And Chemical Properties Analysis
The optical and electrochemical properties of compounds based on benzo[c][1,2,5]thiadiazole showed a red shift of absorption maxima with lower absorptive and luminescent capacity .
Scientific Research Applications
Chemical Synthesis and Reactivity
The reactions of N-thiobenzoyl-α-amino-acids and related N-substituted thiobenzamides with trifluoroacetic anhydride lead to the formation of thiazoles and demonstrate the chemical reactivity and potential synthetic utility of thiobenzamide derivatives, which can be considered relevant to the structural framework of N-(2,6-difluorobenzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (Barrett, 1978).
Biological Screening
Thiazole carboxamide derivatives have been extensively studied for their antimicrobial activities. The synthesis of substituted thiazole carboxamides and their effectiveness against various bacterial strains highlight the importance of this chemical scaffold in developing new antimicrobial agents (Mhaske et al., 2011).
Antibacterial Agents
The design, synthesis, and antibacterial activity evaluation of novel analogs of benzothiazole derivatives underscore their potential as promising antibacterial agents, especially against Staphylococcus aureus and Bacillus subtilis, demonstrating the therapeutic applications of benzothiazole and its derivatives in addressing bacterial infections (Palkar et al., 2017).
Material Science and Catalysis
The synthesis and characterization of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, which possesses an N,N-bidentate directing group, suggest its potential utility in metal-catalyzed C-H bond functionalization reactions. This application is crucial for the development of new materials and catalysts in organic chemistry (Al Mamari et al., 2019).
Antimicrobial Activities
The synthesis and evaluation of 1,4-disubstituted 1,2,3-triazole derivatives derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid for their antimicrobial activities further highlight the versatility of the N-(2,6-difluorobenzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide scaffold in contributing to the development of new antimicrobial agents (Jadhav et al., 2017).
Future Directions
The design, synthesis, and evaluation of the amplified spontaneous emission (ASE) properties of a series of arylalkynyl-benzo[c][1,2,5]thiadiazole (BTD) and [1,2,5]thiadiazolo[3,4-g]quinoxaline (TDQ) derivatives are described . This represents a step forward in understanding this class of compounds for laser applications .
properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3OS/c15-10-2-1-3-11(16)9(10)7-17-14(20)8-4-5-12-13(6-8)19-21-18-12/h1-6H,7H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJUVJWPIYZOCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)C2=CC3=NSN=C3C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorobenzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
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